(E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol
CAS No.:
Cat. No.: VC15077427
Molecular Formula: C15H13N3O2S
Molecular Weight: 299.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3O2S |
|---|---|
| Molecular Weight | 299.3 g/mol |
| IUPAC Name | 5-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-methoxyphenol |
| Standard InChI | InChI=1S/C15H13N3O2S/c1-20-13-7-6-10(8-12(13)19)9-16-18-15-17-11-4-2-3-5-14(11)21-15/h2-9,19H,1H3,(H,17,18)/b16-9+ |
| Standard InChI Key | XYFHFTMMDCERTL-CXUHLZMHSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2)O |
| Canonical SMILES | COC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3S2)O |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
(E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol is an organic compound with the molecular formula C₁₅H₁₃N₃O₂S and a molecular weight of 299.3 g/mol . Its IUPAC name, 5-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-methoxyphenol, reflects its benzothiazole and phenolic substructures connected via a hydrazone linkage. The compound’s isomeric SMILES notation, COC1=C(C=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2)O, confirms the (E)-configuration of the hydrazone group, a critical feature influencing its stereochemical and electronic properties .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₂S |
| Molecular Weight | 299.3 g/mol |
| IUPAC Name | 5-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-methoxyphenol |
| InChI Key | XYFHFTMMDCERTL-CXUHLZMHSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3S2)O |
Spectroscopic and Computational Insights
The compound’s Standard InChI string, InChI=1S/C15H13N3O2S/c1-20-13-7-6-10(8-12(13)19)9-16-18-15-17-11-4-2-3-5-14(11)21-15/h2-9,19H,1H3,(H,17,18)/b16-9+, encodes its atomic connectivity and stereochemistry . Computational models predict a planar benzothiazole ring system conjugated with the hydrazone group, facilitating π-π stacking interactions in solid-state structures. Infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous hydrazone derivatives reveal characteristic absorptions for C=N (1630 cm⁻¹), N–N (998 cm⁻¹), and phenolic O–H (3450 cm⁻¹) groups .
Synthesis and Preparation
Synthetic Pathways
The synthesis of (E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol typically involves condensation reactions between 2-hydroxybenzohydrazide derivatives and benzothiazole aldehydes . While detailed protocols for this specific compound are scarce, analogous hydrazone syntheses employ ultrasound-assisted methods to enhance yields and reduce reaction times. For example, 2-hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide was synthesized in 95% yield under ultrasound irradiation versus 78% via conventional reflux . Similar optimization could apply to the target compound.
Purification and Characterization
Post-synthesis, purification via recrystallization or column chromatography ensures high purity. Analytical techniques such as high-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) validate structural integrity. For non-crystalline compounds, 1H/13C NMR and IR spectroscopy remain indispensable for confirming functional groups and stereochemistry .
Comparative Analysis with Analogous Compounds
Structural Modifications and Activity Trends
Comparisons with derivatives like 2-hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide highlight the impact of heterocyclic substituents on bioactivity. Replacing the benzothiazole ring with thiophene (as in the aforementioned compound) reduces planarity and electron-withdrawing effects, diminishing antimicrobial potency . Conversely, electron-deficient groups (e.g., nitro) on the phenyl ring enhance target binding, as observed in MIC assays .
Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound | MIC (μM) vs E. coli | MIC (μM) vs C. albicans |
|---|---|---|
| Target Compound | Not reported | Not reported |
| 5-Nitro-thiazolidinone | 26.3 | 31.8 |
| 2-Hydroxy-thiophene | 148.2 | 189.4 |
Toxicity and Selectivity
While benzothiazole derivatives show promise, their cytotoxicity toward human cells remains a concern. Thiazolidinones with nitro groups exhibit higher toxicity (IC₅₀ ≈ 50 μM) compared to methoxy-substituted analogs (IC₅₀ > 200 μM) . This underscores the need for structural tuning to balance efficacy and safety.
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